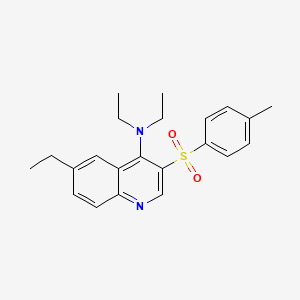

N,N,6-三乙基-3-甲苯磺酰基喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N,6-triethyl-3-tosylquinolin-4-amine is a nitrogen-containing bicyclic compound with a quinoline nucleus. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. This particular derivative exhibits various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of N,N,6-triethyl-3-tosylquinolin-4-amine involves chemical modifications of the quinoline nucleus. Researchers have explored different approaches to create new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. These efforts aim to improve therapeutic effects and minimize side effects .

Molecular Structure Analysis

The molecular structure of N,N,6-triethyl-3-tosylquinolin-4-amine comprises a quinoline core with three ethyl groups and a tosyl (p-toluenesulfonyl) group attached. The quinoline nucleus plays a crucial role in its biological activities, including inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity likely stems from the quinoline ring and the functional groups (ethyl and tosyl) attached. Investigating its reactivity with various reagents and conditions would provide valuable insights into its behavior .

科学研究应用

Protective Group in Peptide Synthesis

The tosyl group within this compound can serve as a protective group for amino acids during peptide synthesis. It prevents unwanted side reactions by protecting functional groups such as amines and alcohols. The stability of the tosyl group under various conditions allows for its selective removal once the peptide chain is assembled .

Catalysis in Organic Synthesis

N,N,6-triethyl-3-tosylquinolin-4-amine may act as a catalyst in organic synthesis, particularly in C–C bond formation. Its structure, which includes a quinoline moiety, can facilitate electron transfer and stabilize transition states during reactions .

Dye Chemistry

Quinoline derivatives are known for their application in dye chemistry due to their vivid colors and ability to bind to fabrics. This compound could be involved in the synthesis of dyes, especially those requiring light stability and specific color properties .

Pharmaceutical Research

Quinoline and its derivatives have significant medicinal importance. They are present in various therapeutic agents and have shown a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. N,N,6-triethyl-3-tosylquinolin-4-amine could be a precursor or an intermediate in the synthesis of pharmacologically active quinoline derivatives .

Material Science

In material science, this compound could be used in the development of new materials with specific electronic or photonic properties. The quinoline core can be a building block for organic semiconductors or components in light-emitting diodes (LEDs) .

Enzyme Activity Assays

The tosyl group is often used in the design of substrates for enzyme activity assays. It can modify substrates to make them more or less reactive, depending on the needs of the assay. This compound could be used to study enzyme kinetics and inhibition .

Polymer and Peptide Synthesis

The stability and reactivity of the tosyl group make it suitable for use in polymer and peptide synthesis. It can act as a linker or a spacer, allowing for the creation of complex polymers or peptides with desired properties .

Photochemical Reactions

Due to the presence of the quinoline ring, this compound may be involved in photochemical reactions. It could be used to study the effects of light on chemical reactions or in the development of photoactive materials .

作用机制

The mechanism of action for N,N,6-triethyl-3-tosylquinolin-4-amine involves interactions with cellular targets. For instance, its inhibition of DNA synthesis disrupts bacterial replication, leading to rapid bacterial death. Further studies are needed to elucidate its precise molecular targets and pathways .

属性

IUPAC Name |

N,N,6-triethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-5-17-10-13-20-19(14-17)22(24(6-2)7-3)21(15-23-20)27(25,26)18-11-8-16(4)9-12-18/h8-15H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGOGQZYTXAUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,6-triethyl-3-tosylquinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2920894.png)

![N-(2,5-Difluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2920895.png)

![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)

![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)